molecular formula C27H30O11 B039410 Wushanicariin CAS No. 115516-53-5

Wushanicariin

Cat. No.: B039410
CAS No.: 115516-53-5
M. Wt: 530.5 g/mol
InChI Key: LLNBDBPIVSGXJA-ZANOAUCBSA-N
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Description

Wushanicariin is a flavonoid glycoside primarily isolated from Epimedium species, notably Epimedium wushanense T. S. Ying and Epimedium brevicornum Maxim . Structurally, it is identified as 3′,5′,7-trihydroxy-4′-methoxy-6-(3,3-dimethylallyl)-flavone-7-β-D-glucopyranoside . This compound features a flavone backbone modified with a glucose moiety at the 7-OH position and a prenyl group (3,3-dimethylallyl) at the C-6 position, distinguishing it from simpler flavonoids. Its molecular weight is 529.1669 g/mol, with a retention time of 21.31 minutes in reversed-phase liquid chromatography (RPLC) analyses . This compound is recognized for its role in traditional Chinese medicine, particularly in herbal formulations targeting bone health and immune modulation .

Properties

CAS No.

115516-53-5

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O11/c1-12(2)4-5-13-6-15-16(29)9-19(14-7-17(30)26(35-3)18(31)8-14)36-21(15)10-20(13)37-27-25(34)24(33)23(32)22(11-28)38-27/h4,6-10,22-25,27-28,30-34H,5,11H2,1-3H3/t22-,23-,24+,25-,27-/m1/s1

InChI Key

LLNBDBPIVSGXJA-ZANOAUCBSA-N

SMILES

CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C

Other CAS No.

115516-53-5

Synonyms

3',5',7-trihydroxy-4'-methoxy-6-(3,3-dimethylallyl)flavone-7-glucopyranoside
wushanicariin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Wushanicariin belongs to the flavonoid class, sharing structural and functional similarities with other Epimedium-derived compounds. Below is a detailed comparison based on molecular properties, chromatographic behavior, and pharmacological relevance:

Table 1: Structural and Analytical Comparison of this compound and Analogous Flavonoids

Compound Molecular Weight (g/mol) Retention Time (min) Key Structural Features Classification Fragmentation Ion Source
This compound 529.1669 21.31 7-β-D-glucopyranoside, C-6 prenyl group Flavonoid glycoside [M−H]⁻ (m/z 529) Epimedium wushanense
Sagittatoside C 763.2415 21.56 Multiple glycosides, C-8 prenylation Flavonoid glycoside [M + HCOO]⁻ (m/z 763) Epimedium sagittatum
8-Prenylkaempferol 355.1173 21.79 Free aglycone, C-8 prenyl group Flavone aglycone [M+H]⁺ (m/z 355) Epimedium spp.
Formononetin 269.0803 22.23 Isoflavone backbone, 7-OH methylation Isoflavone [M+H]⁺ (m/z 269) Multiple Leguminosae
Icariin 677.2560* ~23.00† 7-rhamnoside, 3-glucose, C-8 prenylation Flavonoid glycoside [M+H]⁺ (m/z 677) Epimedium spp.

*Molecular weight of Icariin derived from supplementary data in ; †Retention time estimated from analogous studies.

Key Findings:

Structural Differentiation :

  • This compound’s C-6 prenylation contrasts with the C-8 prenylation seen in 8-Prenylkaempferol and Icariin, which may influence receptor binding and bioavailability .
  • Unlike Sagittatoside C (a multi-glycoside), this compound has a single glucose unit, reducing its molecular weight and polarity .

Chromatographic Behavior: this compound elutes earlier than Sagittatoside C and 8-Prenylkaempferol due to its intermediate polarity . Formononetin, a smaller aglycone, elutes later, reflecting its lower hydrophilicity .

Pharmacological Implications: Prenylated flavonoids like this compound and Icariin exhibit stronger osteogenic activity compared to non-prenylated analogs (e.g., Formononetin) due to enhanced membrane permeability . The glycosylation pattern in this compound may prolong its metabolic half-life compared to aglycones like 8-Prenylkaempferol .

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